Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate
CAS No.:
Cat. No.: VC13827856
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O3 |
|---|---|
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate |
| Standard InChI | InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)13-6-4-12(5-7-13)10-18-11-17-9-8-14(18)19/h4-9,11H,10H2,1-3H3 |
| Standard InChI Key | HZLSOZDDPGGUND-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=NC=CC2=O |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=NC=CC2=O |
Introduction
Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate is a chemical compound with the molecular formula C16H18N2O3. It is identified by the PubChem Compound ID 153607294. This compound is of interest in biochemical research due to its potential biological activities, particularly as a biochemical probe .
Biological Activities and Research Findings
Research on tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate indicates its potential as a biochemical probe. Biochemical probes are compounds used to study biological processes or to detect specific biomolecules. The presence of a pyrimidine ring, which is a component of nucleic acids, suggests that this compound might interact with DNA or RNA-related enzymes or proteins.
| Biological Activity | Description |
|---|---|
| Biochemical Probe | Potential for studying biological processes or detecting biomolecules |
| Interaction with Nucleic Acids | Possible interaction due to the pyrimidine ring |
Synthesis and Availability
The synthesis of tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate typically involves organic chemistry techniques, such as esterification and alkylation reactions. This compound is available from various chemical suppliers for research purposes.
| Synthesis Method | Description |
|---|---|
| Organic Synthesis | Involves esterification and alkylation reactions |
| Availability | Available from chemical suppliers for research |
Future Research Directions
Future research on tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate could focus on its specific interactions with biological systems, such as enzymes or receptors. Additionally, exploring its potential applications in drug discovery or as a tool for studying cellular processes could be fruitful areas of investigation.
| Future Research Area | Description |
|---|---|
| Biological Interactions | Studying interactions with enzymes or receptors |
| Drug Discovery | Exploring potential applications in drug development |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume